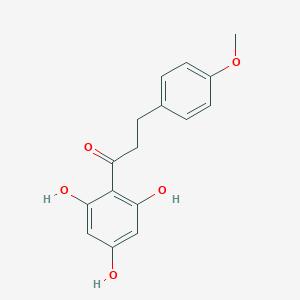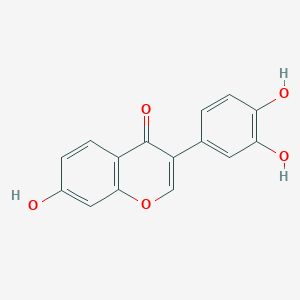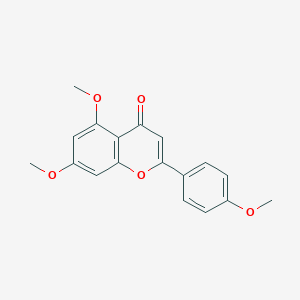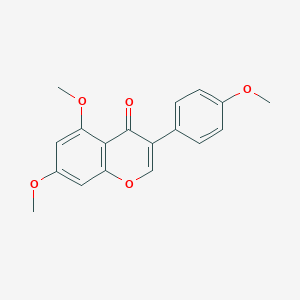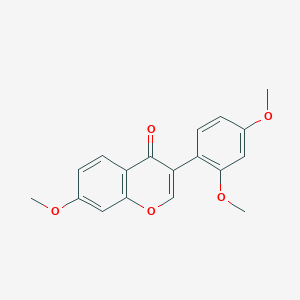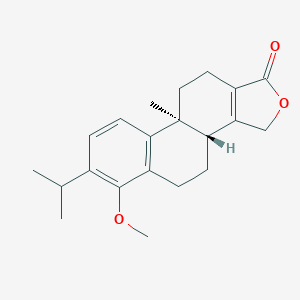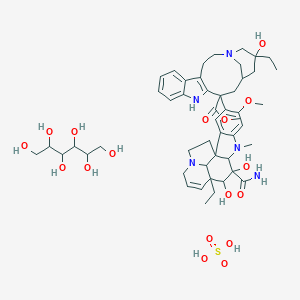
长春碱
描述
Vindesine sulfate is a semisynthetic vinca alkaloid derived from the flowering plant Catharanthus roseus. It is an inhibitor of mitosis and is used as a chemotherapy drug. Vindesine sulfate is particularly effective in treating various malignancies such as leukemia, lymphoma, melanoma, breast cancer, and lung cancer .
作用机制
Target of Action
Vindesine, a semi-synthetic vinca alkaloid, primarily targets microtubules in the cell . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .
Mode of Action
Vindesine acts by binding to tubulin, the building block of microtubules, thereby inhibiting tubulin’s mitotic functioning . This interaction disrupts the dynamics of microtubules, leading to the arrest of cells in metaphase mitosis . The drug is cell-cycle specific for the S phase .
Biochemical Pathways
The primary biochemical pathway affected by Vindesine is the cell cycle , specifically the mitotic phase . By disrupting microtubule dynamics, Vindesine prevents the proper alignment and separation of chromosomes during mitosis, leading to cell cycle arrest .
Pharmacokinetics
Vindesine exhibits a serum pharmacokinetic behavior in humans compatible with a three-compartment, open mammillary model . The kinetic parameters include:
Most drug elimination occurs within the first 24 hours, amounting to 13.2 ± 5.9% for vindesine .
Result of Action
The result of Vindesine’s action is the arrest of cells in metaphase mitosis . It is three times more potent than vincristine and nearly ten times more potent than vinblastine in causing mitotic arrest . Unlike vinblastine, vindesine produces very few post-metaphase cells .
Action Environment
The effectiveness of Vindesine can be influenced by various environmental factors. For instance, the production technique based on microorganisms can affect the bioavailability of the drug . Furthermore, the yield of these vinca alkaloids from the plant and the difficulty of meeting their global demand have prompted researchers to create a variety of approaches .
科学研究应用
Vindesine sulfate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of mitosis inhibition and the effects of microtubule-targeting agents. In biology, vindesine is used to investigate the cellular processes involved in cell division and proliferation. In medicine, it is a crucial component of chemotherapy protocols for treating various cancers. Industrially, vindesine is used in the production of other vinca alkaloids and related compounds .
生化分析
Biochemical Properties
Vindesine, like other vinca alkaloids, inhibits the polymerization of tubulin, a protein that forms the microtubule network essential for cell division and intracellular transport . By binding to tubulin, vindesine disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest .
Cellular Effects
Vindesine has a profound impact on cellular processes. It causes the arrest of cells in metaphase mitosis, disrupting the normal cell cycle . This disruption of the cell cycle leads to cell death, particularly in rapidly dividing cancer cells . Vindesine has been shown to be effective in various types of cancers, including acute lymphocytic leukemia and non-oat cell lung cancer .
Molecular Mechanism
The molecular mechanism of vindesine involves its binding to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption prevents the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. As a result, cells are arrested in metaphase, leading to cell death .
Temporal Effects in Laboratory Settings
Vindesine has a terminal half-life of 24 hours . In laboratory settings, it has been observed to cause mitotic arrest in cells within this timeframe . The effects of vindesine on cellular function, including its cytotoxic effects, are therefore time-dependent.
Dosage Effects in Animal Models
The maximal tolerated dose of vindesine in animal models is reported to be 4-5 mg/m² per week, with myelosuppression being the dose-limiting toxicity . At this dosage, vindesine has been found to be effective in inducing mitotic arrest and causing cell death .
Metabolic Pathways
Vindesine, as a vinca alkaloid, is involved in the metabolic pathways related to the disruption of microtubule dynamics
Transport and Distribution
Like other vinca alkaloids, it is likely to be distributed throughout the body, reaching all tissues, due to its small molecular size and lipophilic nature .
Subcellular Localization
Vindesine, as a microtubule-targeting agent, is localized to the cytoplasm where the microtubule network is present . Its primary site of action is the microtubules, and it is therefore likely to be found in high concentrations in areas of the cell where microtubules are abundant .
准备方法
Vindesine sulfate is synthesized from vinblastine, another vinca alkaloid. The synthetic route involves the conversion of vinblastine to vindesine through a series of chemical reactions. The process typically includes the removal of specific functional groups and the addition of others to achieve the desired molecular structure. Industrial production methods involve the extraction of vinblastine from Catharanthus roseus, followed by its chemical modification to produce vindesine .
化学反应分析
Vindesine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vindesine can lead to the formation of different oxidized derivatives, while reduction can produce reduced forms of the compound .
相似化合物的比较
Vindesine sulfate is similar to other vinca alkaloids such as vinblastine, vincristine, vinorelbine, and vinflunine. it has unique properties that distinguish it from these compounds. For example, vindesine is more potent than vincristine and nearly ten times more potent than vinblastine in causing mitotic arrest. Unlike vinblastine, vindesine produces very few postmetaphase cells. These differences make vindesine a valuable addition to chemotherapy protocols, particularly for cancers that are resistant to other vinca alkaloids .
List of Similar Compounds::- Vinblastine
- Vincristine
- Vinorelbine
- Vinflunine
属性
CAS 编号 |
59917-39-4 |
|---|---|
分子式 |
C43H57N5O11S |
分子量 |
852.0 g/mol |
IUPAC 名称 |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12S,19S)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
InChI |
InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34-,35-,36-,39+,40+,41-,42+,43+;/m1./s1 |
InChI 键 |
COFJBSXICYYSKG-UNNXMZBYSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O |
手性 SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
规范 SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
颜色/形态 |
Crystal from ethanol-methanol |
熔点 |
230-232 °C 230 - 232 °C |
Key on ui other cas no. |
59917-39-4 |
物理描述 |
Solid |
Pictograms |
Corrosive; Acute Toxic; Health Hazard |
溶解度 |
7.00e-02 g/L |
同义词 |
4,5-diaminopentanoic acid 4,5-diaminopentanoic acid dihydrochloride 4,5-diaminopentanoic acid dihydrochloride, (S)-isomer 4,5-diaminopentanoic acid, (S)-isomer 4,5-diaminovaleric acid DAVA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of vindesine?
A: Vindesine exerts its anticancer effects by binding to tubulin, a protein crucial for microtubule formation. Microtubules are essential for various cellular processes, including cell division (mitosis). By binding to tubulin, vindesine disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death. [, , ]
Q2: How does vindesine's mechanism differ from other vinca alkaloids?
A: While vindesine, like other vinca alkaloids (vinblastine, vincristine), targets tubulin, subtle differences in their binding affinities and interactions with microtubules exist. These differences influence their potencies and selectivity against different cancer cell types. [, ]
Q3: Does vindesine affect other cellular processes besides mitosis?
A: Research suggests that vindesine can influence cyclic adenosine 3',5'-monophosphate (cAMP) metabolism. Studies have shown that vindesine enhances cAMP accumulation in leukemia cells, potentially impacting signal transduction pathways. []
Q4: What is the molecular formula and weight of vindesine?
A: Vindesine has a molecular formula of C46H56N4O10 and a molecular weight of 813.0 g/mol. []
Q5: Are there any structure-activity relationship (SAR) studies on vindesine?
A: Yes, research has explored the impact of structural modifications on vindesine's activity. For example, studies comparing vindesine to vincristine and vinblastine show that subtle changes affect their ability to inhibit microtubule assembly, ultimately influencing their potency in inhibiting cell growth. []
Q6: How is vindesine administered, and what is its typical elimination half-life?
A: Vindesine is typically administered intravenously. Pharmacokinetic studies reveal a triphasic elimination pattern with a terminal half-life of approximately 24 hours. The liver plays a primary role in vindesine metabolism. []
Q7: Are there any known drug interactions with vindesine?
A: Yes, concurrent administration of vindesine with itraconazole, an antifungal medication, has been associated with severe neurotoxicity in some leukemia patients. []
Q8: What types of cancer has vindesine shown activity against in clinical trials?
A: Clinical trials have demonstrated vindesine's efficacy against various cancers, including acute lymphocytic leukemia (ALL), non-small cell lung cancer (NSCLC), breast cancer, melanoma, and lymphoma. [, , , , , , , , , , , ]
Q9: Is vindesine used as a single agent or in combination therapy?
A: Vindesine has been investigated both as a single-agent therapy and in combination with other chemotherapeutic agents. Studies explored its use with cisplatin, mitomycin C, doxorubicin, and interferon-alpha 2b for various cancers. [, , , , , ]
Q10: How does vindesine compare to other chemotherapeutic options in terms of efficacy?
A: The efficacy of vindesine varies depending on the cancer type and treatment regimen. Some studies reported comparable efficacy to other commonly used regimens, while others indicated superior outcomes with specific combinations. [, , , , , , ]
Q11: What are the main side effects associated with vindesine treatment?
A: Myelosuppression, a condition affecting bone marrow function and leading to a decrease in blood cell production, is a significant side effect of vindesine. Neurotoxicity, manifested as peripheral neuropathy, is another common adverse effect. Other side effects include alopecia, nausea, vomiting, and potential tissue irritation upon extravasation (leakage from the vein). [, , , , ]
Q12: Are there any known mechanisms of resistance to vindesine?
A: Yes, one mechanism associated with vindesine resistance is the overexpression of the multidrug resistance gene (MDR1). This gene encodes a protein that acts as a pump, expelling drugs from cancer cells and reducing their efficacy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


